N-(4-acetamidophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-11(22)19-12-6-8-13(9-7-12)20-17(23)10-16-18(24)21-14-4-2-3-5-15(14)25-16/h2-9,16H,10H2,1H3,(H,19,22)(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBURUGEJYPHOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetamidophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological effects of this compound, drawing from various research studies.
Chemical Structure and Synthesis
The compound features a benzothiazine core, which is known for its diverse biological activities. The synthesis typically involves the reaction of 4-acetamidophenyl derivatives with 3-oxo-3,4-dihydrobenzothiazine intermediates. The structural formula can be represented as:
This structure includes an acetamide group that enhances its solubility and bioavailability.
Antimicrobial Activity
Research indicates that derivatives of benzothiazine compounds exhibit significant antimicrobial properties. A study highlighted the synthesis of several heterocyclic compounds derived from 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid, demonstrating their effectiveness against various bacterial strains. The compounds showed promising activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
Anticancer Properties
The anticancer activity of benzothiazine derivatives has been documented in several studies. For instance, compounds similar to this compound have demonstrated inhibitory effects on cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The specific pathways affected include modulation of apoptotic markers and cell proliferation signals .
Anti-inflammatory Effects
Inflammation-related diseases are another area where benzothiazine derivatives show promise. The compound has been investigated for its ability to reduce inflammatory markers in vitro. Studies have shown that it can inhibit the release of pro-inflammatory cytokines, which are critical in the pathogenesis of chronic inflammatory conditions .
Study 1: Antimicrobial Activity Assessment
A comprehensive study evaluated the antimicrobial efficacy of various benzothiazine derivatives, including this compound. The results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against several pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
This data underscores the potential use of these compounds in developing new antimicrobial agents .
Study 2: Anticancer Mechanism Exploration
In another investigation focusing on anticancer properties, this compound was tested against human breast cancer cells (MCF7). The study found that treatment with this compound led to a significant reduction in cell viability and induced apoptosis as evidenced by increased caspase activity:
| Treatment Concentration (µM) | Cell Viability (%) | Caspase Activity (fold increase) |
|---|---|---|
| 0 | 100 | 1 |
| 10 | 70 | 2 |
| 50 | 30 | 5 |
These findings suggest that the compound may serve as a lead structure for developing novel anticancer therapeutics .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The pharmacological profile of benzothiazine derivatives is highly sensitive to substituents on the phenyl ring and modifications to the acetamide side chain. Below is a comparative analysis of key analogs (Table 1):
Table 1: Structural and Functional Comparison of Selected Benzothiazine Derivatives
Key Observations:
Electron-Withdrawing Groups (Cl, NO₂, CF₃): The 4-chlorophenyl analog (YHV98-4) demonstrates potent Hv1 channel inhibition, attenuating chronic inflammatory pain in preclinical models . Its efficacy is attributed to enhanced lipophilicity and target binding affinity compared to unsubstituted derivatives. The 4-nitrophenyl derivative (Mol. Wt. 357.35) is primarily used in high-throughput screening, suggesting utility in target identification .
Electron-Donating Groups (Acetamido):
- The 4-acetamidophenyl variant introduces hydrogen-bonding capacity via the acetamido group, which may enhance solubility or receptor interactions. However, its biological data remain underexplored.
Alkoxy Modifications (2-butoxyphenyl):
- The 2-butoxyphenyl analog (Mol. Wt. 370.47) exemplifies how alkyl chain extensions can modulate pharmacokinetics, though its therapeutic relevance is unclear .
Preparation Methods
Synthetic Routes
Condensation with Benzothiazinone Intermediate
The most widely reported method involves a two-step condensation protocol, adapted from anticonvulsant-focused syntheses:
Step 1: Synthesis of (2H)-Oxo-3,3a-Dihydrofuro[3,2-b]Benzothiazine
O-Aminophenol reacts with maleic anhydride in refluxing acetic acid to yield 2,3-dihydro-3-oxo-(2H)-1,4-benzothiazin-2-yl-acetic acid. Subsequent treatment with thionyl chloride (SOCl₂) cyclizes the intermediate into the furobenzothiazine core.
Step 2: Amide Coupling with 4-Acetamidoaniline
The furobenzothiazine intermediate undergoes nucleophilic acyl substitution with 4-acetamidoaniline in polar aprotic solvents (e.g., dimethylformamide, DMF) at 80–100°C. Triethylamine is typically added to scavenge HCl, with yields ranging from 45% to 62%.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Reaction Temperature | 80–100°C | |
| Solvent | DMF | |
| Yield | 45–62% | |
| Reaction Time | 6–8 hours |
Acid Chloride-Mediated Amidation
A classical approach involves converting the benzothiazinone acetic acid to its acid chloride, followed by amidation:
Step 1: Acid Chloride Formation
Treatment of 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid with excess thionyl chloride (SOCl₂) in dichloromethane (DCM) at 40°C for 3 hours yields the corresponding acid chloride.
Step 2: Amide Bond Formation
The acid chloride reacts with 4-acetamidoaniline in DCM with N,N-diisopropylethylamine (DIPEA) as a base. The product precipitates upon cooling, with yields up to 68%.
Optimization Insights:
Optimization of Reaction Conditions
Solvent and Temperature Effects
Analytical Characterization
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Condensation | 45–62 | 95–97 | Moderate | High |
| Ugi-4CR | ~50* | 90–92 | Low | Moderate |
| Acid Chloride | 60–68 | 97–99 | High | Moderate |
*Estimated based on analogous reactions.
Key Findings:
- Acid chloride-mediated synthesis offers superior yield and purity.
- Ugi-4CR is less viable due to unoptimized conditions for the target substrate.
Q & A
Basic: What synthetic methodologies are employed to synthesize N-(4-acetamidophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide?
The synthesis typically involves multi-step organic reactions:
- Step 1: Condensation of a benzothiazine precursor with an acetamide derivative. For example, acetic anhydride or acetyl chloride is used to introduce the acetamide group .
- Step 2: Cyclization under controlled conditions (e.g., reflux in ethanol or THF) to form the 3-oxo-3,4-dihydro-2H-1,4-benzothiazine core .
- Step 3: Functionalization of the aromatic ring (e.g., nitration or halogenation) to attach substituents like the 4-acetamidophenyl group .
Key reagents: m-chloroperbenzoic acid (mCPBA) for oxidation, lithium aluminum hydride (LiAlH₄) for reduction, and catalysts like DMAP for amide bond formation .
Basic: How is the compound characterized for structural confirmation and purity?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the presence of aromatic protons (δ 6.8–8.2 ppm) and acetamide carbonyl signals (δ ~170 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 386.84 for C₁₉H₁₈N₃O₃S) .
- X-ray Crystallography: SHELXL refines crystallographic data to resolve bond lengths and dihedral angles, ensuring structural accuracy .
Basic: What in vitro assays are recommended for initial biological activity screening?
- Antifungal Activity: Broth microdilution assays against Candida albicans and Aspergillus fumigatus (MIC values reported in µg/mL) .
- Anticancer Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Enzyme Inhibition: Fluorometric assays targeting kinases or proteases to evaluate inhibition potency .
Advanced: How do substituents on the benzothiazine core influence structure-activity relationships (SAR)?
- Electron-Withdrawing Groups (e.g., -NO₂, -CF₃): Enhance biological activity by increasing electrophilicity. For example, the trifluoromethyl group in related compounds improves target binding .
- Chlorophenyl vs. Fluorophenyl Substituents: Chlorine increases lipophilicity, enhancing membrane permeability, while fluorine improves metabolic stability .
- Acetamide Linker: Modulating the chain length or replacing oxygen with sulfur alters pharmacokinetics (e.g., logP values) .
Advanced: What crystallographic challenges arise during structure determination of this compound?
- Disorder in the Benzothiazine Ring: SHELXL refinement resolves disorder by partitioning occupancies and applying restraints to bond lengths .
- Twinned Data: SHELXD and SHELXE are used for experimental phasing in cases of pseudo-merohedral twinning .
- Hydrogen Bonding Networks: SHELXL-generated Fourier maps identify intermolecular interactions stabilizing the crystal lattice .
Advanced: How can researchers address contradictions in biological activity data across similar derivatives?
- Cross-Validation with Multiple Assays: Confirm antifungal activity using both agar diffusion and microbroth dilution methods to rule out false positives .
- Metabolic Stability Testing: LC-MS analysis of hepatic microsomal incubations clarifies whether discrepancies arise from rapid degradation .
- Docking Studies: Molecular modeling (e.g., AutoDock Vina) identifies steric clashes or unfavorable interactions in derivatives with reduced activity .
Advanced: What strategies optimize reaction yields in multi-step syntheses?
- Solvent Selection: Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution rates for acetamide formation .
- Catalytic Systems: Pd(OAc)₂/Xantphos for Suzuki-Miyaura couplings to attach aryl groups with >80% yields .
- Purification: Flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) achieves >95% purity .
Advanced: How do researchers evaluate the compound’s stability and solubility for formulation studies?
- Thermogravimetric Analysis (TGA): Determines decomposition temperatures (e.g., ~200°C for related benzothiazines) .
- Solubility Profiling: Shake-flask method in PBS (pH 7.4) and DMSO identifies optimal solvents for in vivo dosing .
- Light Sensitivity Tests: UV-Vis spectroscopy monitors degradation under accelerated light exposure (ICH Q1B guidelines) .
Advanced: What molecular targets are hypothesized for this compound’s biological activity?
- RORγt Modulation: Patent data suggest derivatives act as RORγ inverse agonists, relevant in autoimmune diseases (e.g., IC₅₀ < 100 nM) .
- Cytochrome P450 Inhibition: CYP3A4 binding predicted via docking studies due to the benzothiazine core’s planar structure .
- Topoisomerase II Inhibition: Intercalation into DNA confirmed by ethidium bromide displacement assays .
Advanced: What analytical techniques resolve low yields in final synthetic steps?
- Reaction Monitoring: In situ FTIR tracks carbonyl intermediate formation (e.g., 1680 cm⁻¹ for amide C=O) .
- Byproduct Identification: LC-MS/MS identifies hydrolysis products (e.g., free carboxylic acids) requiring pH adjustment .
- Microwave-Assisted Synthesis: Reduces reaction time from 24h to 2h, minimizing side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
